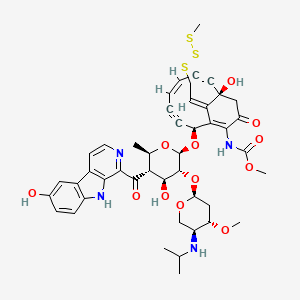

Shishijimicin B

Descripción

Contextualization within Marine Natural Products Chemistry

Shishijimicin B is a notable example of a complex secondary metabolite derived from a marine organism. univ-cotedazur.eu Marine invertebrates, often in symbiosis with microorganisms, are a rich and underexplored source of new natural products with diverse biological activities. univ-cotedazur.eu this compound, described as a rare marine natural product, was first isolated from the colonial ascidian (sea squirt) Didemnum proliferum. nih.govgoogle.com While the compound was extracted from the ascidian, it is putatively produced by a host-associated microbe, as genetic information for its biosynthesis has not been identified in the ascidian itself. oup.com The marine environment fosters the evolution of unique chemical structures, and this compound exemplifies this chemical diversity. univ-cotedazur.eunaturalproducts.net

Discovery and Initial Characterization within the Shishijimicin Family

The discovery of the shishijimicin family of compounds was first reported in 2003. oup.comnih.gov Researchers isolated three novel compounds, designated Shishijimicin A, B, and C, from the ascidian Didemnum proliferum. nih.gov The initial characterization was accomplished through the interpretation of spectral data. nih.gov

These studies revealed that the shishijimicins possess a complex architecture, featuring the calicheamicinone (B156449) aglycone—the core structure of the related calicheamicin (B1180863) enediynes. nih.gov A distinctive feature of the shishijimicins is a novel sugar component attached to this core. This moiety is a conjugation product of a hexose (B10828440) and a β-carboline. nih.govresearchgate.net

Early investigations highlighted the family's exceptionally potent cytotoxic (cell-killing) activity. nih.gov this compound, specifically, demonstrated high cytotoxicity against various cancer cell lines in laboratory studies. medchemexpress.com

Table 1: Cytotoxicity of Shishijimicin Family Members

This table summarizes the reported in vitro cytotoxicity (IC₅₀ values) of the Shishijimicin compounds against different cell lines. Lower values indicate higher potency.

| Compound | Cell Line | IC₅₀ Value | Reference |

| Shishijimicin A | HeLa | 1.8-6.9 pM | nih.gov |

| P388 Leukemia | 0.48 pM | google.commdpi.com | |

| This compound | 3Y1 (Rat Fibroblast) | 3.1 nM | medchemexpress.com |

| HeLa (Human Cervical Cancer) | 3.3 nM | medchemexpress.com | |

| P388 (Mouse Leukemia) | 2.0 nM | medchemexpress.com | |

| Shishijimicin C | HeLa | 1.8-6.9 pM | nih.govmedchemexpress.com |

Data sourced from multiple studies; ranges may reflect variations in experimental conditions.

Classification within the Enediyne Antitumor Antibiotic Class

This compound is classified as a member of the enediyne class of natural products, which are renowned for their potent antitumor and antibiotic properties. nih.govmedchemexpress.com The defining structural feature of all enediynes is a nine- or ten-membered ring containing two triple bonds (a diyne) conjugated with a double bond (an ene). nih.govwikipedia.org this compound belongs to the 10-membered enediyne subclass, a group that includes the well-known calicheamicins and esperamicins. oup.comnih.govwikipedia.org

Unlike many 9-membered enediynes that require a stabilizing apoprotein, 10-membered enediynes like the shishijimicins are generally stable as discrete small molecules. oup.comnih.gov The potent cytotoxicity of these molecules stems from their unique chemical reactivity. The enediyne "warhead" can be activated to undergo a Bergman cyclization, a rearrangement that produces a highly reactive 1,4-benzenoid diradical. wikipedia.orgunibas.ch This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death. mdpi.comwikipedia.org In many 10-membered enediynes, this process is initiated by a chemical "trigger," often involving an allylic trisulfide group, which is also present in the shishijimicin structure. nih.govacs.org

Table 2: Classification of Selected Enediyne Natural Products

This table provides examples of enediyne compounds, categorized by the size of their core ring structure.

| Ring Size | Enediyne Family | Example Compound(s) | Producing Organism Source | Reference |

| 9-Membered | Neocarzinostatin | Neocarzinostatin | Streptomyces carzinostaticus | oup.comwikipedia.org |

| C-1027 | C-1027 | Streptomyces globisporus | oup.com | |

| Kedarcidin (B1177363) | Kedarcidin | Streptomyces sp. | oup.com | |

| 10-Membered | Calicheamicin | Calicheamicin γ₁ | Micromonospora echinospora | oup.comnih.gov |

| Esperamicin | Esperamicin A₁ | Actinomadura verrucosospora | nih.govacs.org | |

| Shishijimicin | Shishijimicin A, B, C | Didemnum proliferum (ascidian) | nih.govoup.comnih.gov | |

| Dynemicin | Dynemicin A | Micromonospora chersina | nih.gov | |

| Namenamicin | Namenamicin | Polysyncraton lithostrotum (ascidian) | nih.govmdpi.com |

Propiedades

Fórmula molecular |

C45H50N4O12S3 |

|---|---|

Peso molecular |

935.1 g/mol |

Nombre IUPAC |

methyl N-[(1R,4Z,8S,13Z)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15-/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |

Clave InChI |

ZZARTURMLZVKIB-ZUMPWWFNSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Sinónimos |

Shishijimicin B |

Origen del producto |

United States |

Elucidation of Shishijimicin B S Molecular Architecture and Biosynthetic Considerations

Methodologies for Structural Elucidation of Shishijimicin Congeners

The structural determination of Shishijimicin B and its related compounds, known as congeners, relies on a suite of powerful spectroscopic and analytical methods. sathyabama.ac.in The general approach to elucidating the structure of such complex natural products involves determining the molecular formula, identifying functional groups, and then piecing together the molecular fragments. scribd.com For Shishijimicin congeners, this process has been instrumental in understanding their unique chemical features. researchgate.net

Spectroscopic Analysis Techniques

A variety of spectroscopic techniques are indispensable for the detailed structural analysis of this compound. These methods probe different aspects of the molecule's properties, from the connectivity of its atoms to its three-dimensional shape and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms. nih.gov

For instance, 1H NMR spectra reveal the chemical environment of hydrogen atoms, while 13C NMR spectra provide information about the carbon skeleton. nih.gov Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine which protons are coupled to each other and which protons are directly attached to which carbons, respectively. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range connections between protons and carbons, helping to piece together the entire molecular structure. nih.gov The analysis of these complex NMR datasets allows for the complete assignment of the proton and carbon signals, leading to the definitive structure of this compound. nih.gov

Below is a representative table illustrating the type of data obtained from NMR analysis for a complex organic molecule.

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key HMBC Correlations | Assignment |

| 7.5 (d, J=8.0 Hz) | 128.0 | C-3, C-5 | Aromatic Proton |

| 4.2 (t, J=6.5 Hz) | 65.2 | C-2, C-4 | Methylene Protons |

| 2.1 (s) | 25.1 | C-1, C-3 | Methyl Protons |

| This is a hypothetical data table for illustrative purposes and does not represent the actual NMR data for this compound. |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the interaction of this compound with its biological targets, particularly DNA. acs.org This technique measures the absorption of UV and visible light by a molecule. Changes in the UV-Vis spectrum of this compound upon the addition of DNA can indicate binding. acs.org These spectral shifts, such as a change in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity, provide evidence for the formation of a complex between the small molecule and the DNA. acs.org Such studies have been crucial in understanding how Shishijimicin A, a closely related compound, binds to DNA. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound with high accuracy. scribd.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) provides the precise mass of the molecule, which allows for the unambiguous determination of its elemental composition. nih.gov This information is a critical first step in the process of structure elucidation. scribd.com Fragmentation patterns observed in the mass spectrum can also provide valuable clues about the different structural components of the molecule. uni-duesseldorf.de

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 1030.37349 | 1030.37338 | C₅₃H₆₀N₃O₁₆Cl |

| This table shows representative mass spectrometry data for a related enediyne, the kedarcidin (B1177363) chromophore, illustrating the high accuracy of the technique. nih.gov |

Circular dichroism (CD) spectroscopy is a specialized technique that is particularly useful for studying the stereochemistry and conformation of chiral molecules like this compound. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. acs.org This method is particularly relevant for studying the mechanism of action of enediynes like this compound. researchgate.net Upon activation, the enediyne core of these molecules undergoes a cycloaromatization reaction to generate a highly reactive diradical species. acs.org EPR spectroscopy can be used to detect and characterize these radical intermediates, providing direct evidence for this proposed mechanism. researchgate.netresearchgate.net EPR studies are crucial for confirming the radical-generating ability of these compounds, which is believed to be responsible for their potent biological activity. researchgate.net

Circular Dichroism for Conformational Insights

Challenges in Biosynthetic Pathway Delineation

The elucidation of the biosynthetic pathway of this compound, a potent member of the enediyne family of natural products, is fraught with significant challenges. These hurdles primarily stem from the difficulty in identifying the true producing organism and the complexities inherent in tracing the biogenesis of its intricate molecular structure. Currently, no genetic information is available for the biosynthetic origin of the shishijimicins. researchgate.net

Identification of Producing Organisms and Symbiotic Associations

This compound and its analogs were first isolated from marine ascidians, also known as tunicates or sea squirts, specifically from Didemnum proliferum and Polysyncraton lithostrotum. acs.orgmedchemexpress.comwikipedia.org However, mounting evidence suggests that the ascidian is likely a host organism and that the actual producer of these complex molecules is a symbiotic microorganism. researchgate.netacs.orgresearchgate.net This hypothesis is common for many bioactive compounds isolated from marine invertebrates, which often harbor a rich community of microbial symbionts. researchgate.netnih.gov

The speculation that a bacterial symbiont is the true source of shishijimicins is supported by the striking structural similarity of these compounds to other well-characterized enediynes of bacterial origin, such as calicheamicin (B1180863), which is produced by Micromonospora echinospora. nih.gov This resemblance suggests a shared, conserved biosynthetic machinery that is characteristic of bacteria, not animals. Some research points to a bacterium from the genus Micromonospora living symbiotically within the sea squirt as the likely metabolic source of related compounds like namenamicin, further strengthening this theory for the shishijimicins. chemistryviews.org The definitive identification is challenging because these symbiotic microbes are often difficult to culture in laboratory settings, separate from their host. researchgate.net

| Feature | Description | Source(s) |

| Host Organism | Didemnum proliferum, Polysyncraton lithostrotum (Ascidians/Tunicates) | acs.orgmedchemexpress.comwikipedia.org |

| Putative Producer | Unidentified symbiotic microbe, potentially a Micromonospora species | researchgate.netchemistryviews.org |

| Evidence for Symbiosis | Structural similarity to known bacterial enediynes (e.g., calicheamicin) | nih.gov |

| Primary Challenge | The putative microbial producer has not been isolated or cultured independently. researchgate.net | researchgate.net |

Investigating Biogenetic Origins and Precursor Incorporation

Determining the precise biogenetic origins and precursor molecules for this compound is another significant challenge, intrinsically linked to the inability to culture the producing organism. Despite this, insights can be drawn from studies on related enediyne compounds. pnas.org

Feeding experiments with 13C-labeled precursors on organisms that produce similar 10-membered enediynes, such as calicheamicin and esperamicin, have unambiguously established that the enediyne core originates from the head-to-tail condensation of at least eight acetate (B1210297) units via a polyketide synthase (PKS) pathway. pnas.org It is widely accepted that the enediyne core of this compound shares this polyketide origin. pnas.org The biosynthesis is thought to proceed through a common linear polyketide intermediate, which is then intricately folded and modified to construct the reactive nine- or ten-membered ring systems characteristic of this family. pnas.orgnih.gov

The this compound structure also features other complex moieties, including a distinctive β-carboline unit. wikipedia.org The biosynthesis of β-carboline alkaloids in other organisms is known to occur via a Pictet-Spengler reaction. researchgate.net This suggests that a similar enzymatic cyclization process is likely involved in forming the β-carboline portion of this compound, although direct evidence from the producing organism is lacking.

| Structural Moiety | Putative Precursor(s) | Biosynthetic Pathway | Source(s) |

| Enediyne Core | Acetate units | Polyketide Synthase (PKS) Pathway | pnas.org |

| β-Carboline | Tryptophan-derived intermediate and an aldehyde/keto acid | Pictet-Spengler Reaction | researchgate.net |

The lack of a culturable source and the corresponding genetic data for this compound's producer means that these biosynthetic proposals are based on analogy and comparative analysis rather than direct experimental validation. researchgate.netpnas.org

Advanced Synthetic Strategies for Shishijimicin B and Analogues

Total Synthesis Approaches to Shishijimicin A and Related Congeners

The total synthesis of shishijimicin A, a closely related and more potent member of the family, was a landmark achievement that paved the way for the synthesis of other congeners like Shishijimicin B. figshare.comacs.orgnih.gov These efforts have been characterized by the development of highly convergent and efficient synthetic routes. figshare.comacs.orgnih.gov

A cornerstone of the synthetic approach to the shishijimicins is a convergent strategy. figshare.comacs.orgnih.gov This involves the independent synthesis of two major, complex fragments: the carboline disaccharide domain and the hydroxy enediyne core. figshare.comacs.orgnih.gov These fragments are then coupled in the later stages of the synthesis to assemble the final molecule. figshare.comacs.orgnih.gov This approach allows for the efficient construction of the intricate architecture of the natural product. figshare.comacs.orgnih.gov

The total synthesis of shishijimicin A was achieved through a convergent strategy that involved the coupling of a carboline disaccharide fragment and a hydroxy enediyne thioacetate (B1230152) fragment. acs.orgnih.gov This strategy has also been adapted for the synthesis of various analogues, demonstrating its flexibility. researchgate.net A divergent synthetic strategy has also been employed, allowing for the synthesis of multiple shishijimicin and calicheamicin (B1180863) analogues from a common advanced precursor. mdpi.com

The total synthesis of shishijimicin A and its analogues has spurred the development and application of several key chemical reactions and strategies. researchgate.netthieme-connect.comresearchgate.net One notable advancement is the use of a lanthanum(III) chloride-mediated cyclization to form the 10-membered enediyne ring with high diastereoselectivity. organic-chemistry.org This reaction involves the coordination of the lanthanide to both an aldehyde and an acetylide, facilitating their intramolecular coupling. organic-chemistry.org

Improvements in coupling reactions have also been crucial. For instance, the use of LiHMDS in the presence of LaCl₃·2LiCl significantly enhanced the yield of the coupling between the enediyne fragment and the ketone precursor to the oligosaccharide domain. acs.org Furthermore, streamlined synthetic routes have been developed, including improved methods for the preparation of sulfenylating reagents like PhthNSSMe, which are essential for installing the trisulfide trigger of the enediyne warhead. thieme-connect.comnih.govresearchgate.net

| Key Reaction | Reagents/Conditions | Significance in Shishijimicin Synthesis |

| Enediyne Ring Cyclization | La(III)-mediated cyclization | High diastereoselectivity in forming the 10-membered ring. organic-chemistry.org |

| Fragment Coupling | LiHMDS, LaCl₃·2LiCl | Improved yield in the coupling of enediyne and oligosaccharide precursors. acs.org |

| Sulfenylation | PhthNSSMe and related reagents | Efficient installation of the trisulfide trigger. thieme-connect.comnih.govresearchgate.net |

| Intramolecular Dipolar Cycloaddition | Not specified | High diastereocontrol in the synthesis of a key intermediate. organic-chemistry.org |

The synthesis of the key building blocks of shishijimicin is a significant undertaking in itself. The carboline disaccharide domain, a unique structural feature of the shishijimicins, has been synthesized through a convergent route. nih.govnih.govacs.org A critical step in this synthesis is a novel application of the Reetz–Müller-Starke reaction to create the sulfur-bearing quaternary carbon center. nih.govnih.govacs.org The carboline motif is introduced via the addition of a carboline dianion to a disaccharide aldehyde fragment. nih.govnih.govacs.org

The synthesis of the hydroxy enediyne core also involves a multi-step sequence. wikipedia.org Key steps include the ketalization of tetronic acid, asymmetric addition of an anion, and an intramolecular dipolar cycloaddition to establish the stereochemistry. wikipedia.org The final enediyne ring is formed through a carefully controlled cyclization reaction. wikipedia.org

Key Methodological Advances in Total Synthesis

Rational Design and Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to the shishijimicins has enabled the rational design and synthesis of a variety of analogues and derivatives. nih.govresearchgate.net These efforts are aimed at creating molecules with improved properties, such as enhanced stability, simplified structures, and the ability to be conjugated to other molecules for targeted delivery. researchgate.netmdpi.comCurrent time information in Bangalore, IN.

A key goal in the design of shishijimicin analogues is the creation of structurally simplified derivatives that retain the high potency of the natural product. Current time information in Bangalore, IN. This has been achieved by systematically modifying different parts of the molecule. For example, an analogue was created where both the hydroxyl and methylthioether functionalities were removed, and the trisulfide moiety was replaced with a thioacetate group. mdpi.comresearchgate.net This structurally simplified derivative was found to be comparable in potency to the natural product. mdpi.comresearchgate.net These studies provide valuable structure-activity relationship (SAR) data, which is crucial for the development of new anticancer agents. researchgate.netnih.gov

The extreme potency of the shishijimicins makes them ideal candidates for use as payloads in antibody-drug conjugates (ADCs). researchgate.netmdpi.com To this end, synthetic strategies have been developed to introduce specific chemical handles into the shishijimicin scaffold that allow for conjugation to antibodies or other delivery vehicles. researchgate.netCurrent time information in Bangalore, IN.

Strategies for Enhancing Molecular Stability

The inherent molecular instability of the shishijimicin family, including this compound, is intrinsically linked to its potent biological activity. This instability stems primarily from the enediyne core and its activating trisulfide trigger. The goal of enhancing molecular stability is to create analogues that are more robust for handling and formulation, particularly for applications like antibody-drug conjugates (ADCs), without completely eliminating their cytotoxic potential. Research has focused on modifying the molecule's most labile functionalities.

A primary source of instability in the shishijimicin structure is the methyl trisulfide group attached to the carbohydrate moiety. This group acts as the trigger for the DNA-damaging cascade. It is susceptible to nucleophilic attack, which initiates a cascade of reactions culminating in the Bergman cycloaromatization of the enediyne core. researchgate.netnih.gov This reaction produces a highly reactive 1,4-benzenoid diradical that cleaves double-stranded DNA. researchgate.netnih.gov Consequently, a key strategy for enhancing stability is the replacement of this trisulfide trigger with a more robust chemical group that can still initiate the cycloaromatization under specific conditions.

Studies on the related calicheamicin family of enediynes have informed strategies for shishijimicin. For calicheamicins, replacing the native allylic trisulfide with a sterically hindered disulfide was shown to enhance serum stability, a crucial factor for ADC development. nih.gov This approach provides a handle for linker attachment while improving the molecule's pharmacokinetic profile. nih.gov

Synthetic efforts toward Shishijimicin A, a close analogue of this compound, have led to the creation of derivatives with enhanced stability. In one significant study, an analogue was synthesized in which the trisulfide moiety was replaced by a thioacetate group. researchgate.net This structurally simplified derivative, which also had the hydroxyl and methylthioether functionalities on the aromatic ring removed, was found to be exceptionally potent, comparable to the natural product. researchgate.net The thioacetate serves as a more stable precursor that can be cleaved to reveal the reactive thiol necessary for triggering the enediyne cyclization.

Another advanced approach involves creating mimics of the enediyne warhead itself. While the enediyne is essential for the mechanism of action, its inherent strain and reactivity present synthetic and stability challenges. acs.org Researchers have explored diazonium compounds as simpler, more stable mimics of complex enediyne natural products. acs.org These synthetic constructs can be designed to generate aryl radicals upon activation, for instance by light, which then cause DNA cleavage. acs.org This strategy offers the potential for spatiotemporal control over the cytotoxic activity, representing a significant leap in creating stable and controllable analogues. acs.org

The table below summarizes key modifications aimed at enhancing the stability of shishijimicin-type structures.

| Original Moiety | Modification Strategy | Modified Moiety | Rationale for Enhanced Stability | Reference |

| Methyl Trisulfide | Replacement of the labile trigger | Sterically Hindered Disulfide | Increased resistance to premature nucleophilic attack, enhancing serum stability. | nih.gov |

| Methyl Trisulfide | Replacement with a stable precursor | Thioacetate Group | Acts as a stable protecting group that can be removed in situ to unmask the activating thiol. | researchgate.net |

| Enediyne Core | Replacement with a photoactivatable mimic | Diazonium Compound | The core structure is more stable until activated by an external trigger (e.g., light), allowing for greater control and reduced systemic reactivity. | acs.org |

These strategies highlight a trend toward designing simpler, more robust molecules that retain the potent cell-killing ability of the natural product while being more amenable to synthesis and therapeutic development.

Mechanistic Investigations of Shishijimicin B S Biological Activity

Elucidation of DNA Binding Modes

The initial and critical step in the mechanism of action for the shishijimicins is their association with duplex DNA. Research indicates a dual-binding mode that ensures a stable and specific positioning of the molecule, priming it for the subsequent cleavage reaction. researchgate.netnih.govacs.org This intricate binding involves both insertion into the minor groove and intercalation. wikipedia.orgacs.org

Similar to other renowned enediynes like calicheamicin (B1180863), Shishijimicin B anchors itself within the minor groove of double-stranded DNA. wikipedia.orgresearchgate.net This interaction is primarily mediated by the molecule's oligosaccharide domain, which fits snugly into the narrow groove. This mode of binding is crucial for the initial recognition and positioning of the enediyne core in proximity to the DNA backbone, the ultimate target of cleavage. researchgate.netacs.org The specific sequence selectivity for this binding is observed to be very low, which may contribute to the compound's extraordinary cytotoxicity by allowing it to target DNA more broadly. researchgate.netnih.govacs.org

| Binding Mode | Interacting Moiety | Primary Function |

| Minor Groove Binding | Oligosaccharide Chain | Initial recognition and positioning of the enediyne core. wikipedia.orgresearchgate.net |

| Intercalation | β-Carboline | Stacks between DNA base pairs, enhancing binding stability. researchgate.netnih.govacs.org |

Minor Groove Binding Mechanisms

DNA Cleavage Pathways

Following the stable binding to DNA, this compound initiates a cascade of chemical reactions designed to cleave the phosphodiester backbone of DNA. This process is triggered by an activation event that leads to a dramatic structural rearrangement of the enediyne core. researchgate.netresearchgate.net

The hallmark of the enediyne family is a unique nine- or ten-membered ring containing two triple bonds and one double bond. nih.gov In its native state, this ring is stable. However, upon activation, the enediyne core of this compound undergoes a powerful chemical transformation known as the Bergman cycloaromatization. researchgate.netresearchgate.netrsc.org This reaction converts the strained enediyne ring system into a much more stable aromatic ring. nih.gov This cyclization is the central event in the DNA cleavage mechanism, as it is responsible for producing the damaging chemical species. researchgate.netnih.gov

The product of the Bergman cycloaromatization is a highly reactive 1,4-benzenoid diradical (a p-benzyne species). researchgate.netresearchgate.net This diradical is a transient but extremely aggressive chemical entity. nih.govacs.org Once formed in the minor groove of DNA, it does not diffuse away. Instead, it immediately abstracts hydrogen atoms from the sugar-phosphate backbone of the nearby DNA strands. acs.org This hydrogen abstraction initiates a series of reactions that ultimately result in the cleavage of the DNA, causing both single-strand and double-strand breaks. researchgate.netacs.org The generation of double-strand scissions with minimal sequence selectivity is thought to be a primary reason for the compound's potent cytotoxicity. researchgate.netnih.govresearchgate.net

For 10-membered enediynes like the shishijimicins, the Bergman cycloaromatization is not spontaneous but requires a specific trigger. nih.gov The activation is initiated by the reaction of cellular thiols, such as glutathione (B108866), with the molecule's methyl trisulfide group. researchgate.netnih.govresearchgate.net The nucleophilic attack by a thiol on the central sulfur atom of the trisulfide moiety leads to its cleavage. acs.org This cleavage induces a conformational change in the molecule, increasing the strain on the enediyne ring and reducing the distance between the two acetylenic carbons. This brings them into the required proximity (the critical distance) for the Bergman cycloaromatization to proceed, thereby activating the "warhead" and initiating the DNA cleavage sequence. nih.govresearchgate.net

| Step | Description | Key Molecular Feature | Outcome |

| 1. Activation | Nucleophilic attack on the trisulfide group. | Methyl Trisulfide | Conformational change, strain induction. nih.govresearchgate.net |

| 2. Cyclization | Bergman cycloaromatization of the enediyne ring. | Enediyne Core | Formation of a stable aromatic ring. researchgate.netrsc.org |

| 3. Radical Generation | Formation of a p-benzyne species. | Aromatic Ring | 1,4-Benzenoid Diradical. researchgate.netresearchgate.net |

| 4. DNA Damage | Hydrogen atom abstraction from the DNA backbone. | Diradical | Single and double-strand DNA breaks. researchgate.netacs.org |

Generation of Reactive Species (e.g., 1,4-Benzenoid Diradicals)

Comparative Analysis with Other Antimitotic Agents

The biological activity of this compound, and enediynes in general, achieves its antimitotic effect through a fundamentally different mechanism compared to classic antimitotic agents. While both classes of compounds can induce cell cycle arrest and apoptosis, their primary molecular targets are distinct. This compound is a potent DNA-damaging agent, whereas many conventional antimitotic drugs are microtubule-targeting agents. semanticscholar.orgwikipedia.org

Antimitotic agents are broadly categorized based on their mechanism of action. The major classes include microtubule stabilizers, microtubule destabilizers, and DNA-damaging agents.

DNA-Damaging Agents (Enediynes): this compound belongs to the enediyne family of natural products, which also includes compounds like calicheamicin, esperamicin, and the closely related Shishijimicin A. wikipedia.org The mechanism of this class involves the molecule undergoing a Bergman cyclization to generate a highly reactive diradical species. researchgate.net This diradical cleaves the sugar-phosphate backbone of double-stranded DNA, causing breaks that are difficult for the cell to repair. wikipedia.orgresearchgate.net This extensive DNA damage triggers cell cycle checkpoints, ultimately leading to programmed cell death (apoptosis) and preventing mitotic division. researchgate.net Shishijimicin A, for example, binds to the minor groove of DNA to execute this function. wikipedia.org

Microtubule-Targeting Agents: This is the largest group of clinically utilized antimitotic drugs. They interfere with the dynamics of microtubules, which are essential protein polymers required for the formation of the mitotic spindle during cell division. semanticscholar.orgnih.gov These agents are further divided into two main categories:

Stabilizing Agents: The most prominent members of this group are the taxanes, such as paclitaxel (B517696) (Taxol). researchgate.net They bind to the β-tubulin subunit on the interior of the microtubule, promoting the polymerization of tubulin and preventing the disassembly of the microtubule structure. nih.govsemanticscholar.org This suppression of dynamic instability results in defective mitotic spindles, mitotic arrest, and subsequent cell death. researchgate.net

Destabilizing Agents: This category includes the vinca (B1221190) alkaloids (e.g., vincristine, vinblastine) and agents derived from halichondrins, like eribulin. nih.govnih.gov Vinca alkaloids bind to tubulin and inhibit its polymerization, leading to the disassembly of microtubules. researchgate.netresearchgate.net Eribulin also inhibits microtubule growth but through a distinct mechanism of binding to the (+) ends of microtubules and sequestering tubulin into nonfunctional aggregates. semanticscholar.org This disruption of microtubule formation similarly prevents the construction of a functional mitotic spindle, causing cell cycle arrest and apoptosis. nih.gov

The most striking difference in a comparative context is the cytotoxic potency. The enediyne antibiotics are exceptionally powerful. Shishijimicin A has been reported to be over 1,000 times more toxic to cancer cells than paclitaxel. wikipedia.org The cytotoxicity of shishijimicins is observed at picomolar (pM) concentrations, whereas the IC50 values for most microtubule inhibitors are typically in the nanomolar (nM) range. wikipedia.orgnih.gov

The following table summarizes the key differences between this compound and other representative antimitotic agents based on published research findings.

Table 1: Comparative Analysis of Antimitotic Agents IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are representative examples from the literature.

| Compound | Class | Primary Mechanism of Action | Reported Cytotoxicity (IC50) |

| This compound | Enediyne | DNA Damage: Binds to DNA and causes double-strand breaks via diradical formation. | Extremely Potent (Picomolar range, similar to Shishijimicin A). |

| Shishijimicin A | Enediyne | DNA Damage: Binds to DNA minor groove, undergoes cyclization, and cleaves DNA. wikipedia.org | 1.8 - 6.9 pM (HeLa cells). wikipedia.org |

| Paclitaxel (Taxol) | Taxane | Microtubule Stabilizer: Promotes tubulin polymerization and suppresses microtubule dynamics. nih.govresearchgate.net | 2.1 nM - 19.9 nM (various breast cancer cell lines). oncotarget.comoaepublish.com |

| Vincristine | Vinca Alkaloid | Microtubule Destabilizer: Inhibits tubulin polymerization, leading to microtubule disassembly. researchgate.net | Potency varies widely by cell line (nM to µM range). brieflands.com |

| Eribulin | Halichondrin Analog | Microtubule Destabilizer: Inhibits microtubule growth by binding to (+) ends of microtubules. semanticscholar.org | ~0.09 nM - 9.5 nM (various cancer cell lines). nih.gov |

Structure Activity Relationship Sar Studies of Shishijimicin B and Its Analogues

Impact of Key Structural Moieties on Biological Activityu-tokyo.ac.jpnih.govresearchgate.netresearchgate.net

Shishijimicin's complex architecture, featuring an enediyne core, a unique β-carboline-disaccharide unit, and a reactive methyl trisulfide trigger, is a finely tuned system where each component plays a critical role. nih.govthieme-connect.com SAR studies have been crucial in dissecting the function of these individual moieties.

The enediyne core is the cornerstone of shishijimicin's cytotoxicity. nih.gov This unsaturated 10-membered ring system is a molecular warhead, essential for the compound's ability to inflict severe damage on cellular DNA. nih.gov The biological activity is initiated upon activation, which causes the enediyne core to undergo a Bergman cycloaromatization reaction. researchgate.netnih.gov This chemical transformation generates a highly reactive 1,4-benzenoid diradical. researchgate.netnih.govresearchgate.net Once formed in proximity to DNA, this diradical abstracts hydrogen atoms from the deoxyribose backbone, leading to both single- and double-strand breaks. nih.govnih.gov This irreversible DNA cleavage disrupts cellular processes and ultimately induces apoptotic cell death. researchgate.net The phenomenal biological activity of the enediyne family is directly attributable to this core structural feature. nih.gov

While the enediyne core is the damaging agent, the β-carboline and disaccharide components are crucial for guiding the molecule to its target and securing its position for optimal activity. researchgate.netrsc.org The planar β-carboline moiety acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. researchgate.netnih.govoup.comwikipedia.org This intercalation is a key part of the binding mechanism and distinguishes the shishijimicins from other enediynes like calicheamicin (B1180863), potentially altering the DNA sequence recognition pattern. researchgate.netoup.com

The methyl trisulfide group serves as the trigger for activating the enediyne warhead. thieme-connect.comnih.gov In the intracellular environment, particularly in the nucleus where glutathione (B108866) concentrations are high, the trisulfide undergoes bioreductive cleavage. rsc.org This reaction initiates a cascade that culminates in the Bergman cycloaromatization of the enediyne core. rsc.org The stability and reactivity of this trigger are critical; it must remain intact while the molecule travels to its target, yet be readily activated upon arrival. Replacing the methyl trisulfide with other functionalities, such as a thioacetate (B1230152) group, has been a key strategy in developing more stable and potent analogues for ADC applications. researchgate.net

Significance of the β-Carboline and Disaccharide Components

Correlation between Structural Modifications and DNA Interaction Profilesu-tokyo.ac.jppsu.edu

Modifications to the shishijimicin structure directly influence how the molecule interacts with DNA, affecting both its binding mode and its cleavage efficiency. Studies have confirmed that shishijimicin A binds in the minor groove of double-stranded DNA, with its β-carboline moiety intercalating into the DNA helix. researchgate.netresearchgate.netnih.govwikipedia.org

The combination of minor groove binding and intercalation is a distinctive feature conferred by the β-carboline disaccharide unit. researchgate.netresearchgate.net This dual binding mode is thought to be responsible for the observed low sequence selectivity in DNA cleavage, which may contribute to its extraordinary cytotoxicity. nih.govwikipedia.org The molecule can effectively bind to and cleave the unprotected linker regions of DNA that are vulnerable during the cell cycle. nih.govwikipedia.org

Structural modifications explored in SAR studies have provided insights into these interactions. For instance, creating analogues allows for probing how changes in the linker, the sugar moieties, or the trigger group affect DNA binding affinity and the pattern of DNA cleavage.

| Structural Modification | Key Moiety Affected | Impact on DNA Interaction Profile | Reference |

|---|---|---|---|

| Presence of β-carboline | β-Carboline | Confers an intercalative binding mode, in addition to minor groove binding. May alter DNA sequence recognition compared to non-carboline enediynes. | researchgate.netresearchgate.netoup.com |

| Simplification of disaccharide | Disaccharide | Reduced cytotoxic activity, indicating the full disaccharide is crucial for optimal DNA binding and positioning in the minor groove. | rsc.org |

| Replacement of methyl trisulfide with thioacetate | Trigger Moiety | Creates a more stable analogue while retaining the DNA cleavage mechanism upon activation. The potency of the resulting derivative is comparable to the natural product. | researchgate.net |

Modulation of Cellular Activity through Structural Derivatizationu-tokyo.ac.jpthieme-connect.compsu.edu

The ultimate goal of SAR studies is to guide the synthesis of derivatives with improved therapeutic properties. Through extensive synthetic efforts, numerous shishijimicin analogues have been created and evaluated for their cellular activity. nih.govresearchgate.net These studies have demonstrated that the molecule's potent cytotoxicity can be retained, and sometimes even enhanced, through strategic structural modifications.

A significant finding was the creation of a simplified yet highly potent analogue where the hydroxyl and methylthioether functionalities were removed and the methyl trisulfide moiety was replaced by a thioacetate group. researchgate.net This derivative proved to be comparable in potency to the natural product, highlighting that the core cytotoxic machinery could be preserved within a more synthetically accessible framework. researchgate.net Other derivatizations focused on installing linkers for conjugation to antibodies. These efforts showed that attachment points on the β-carboline or modifications to the trisulfide group could yield linker-drugs with excellent plasma stability and targeted cytotoxicity, suitable for ADC development. researchgate.net

| Analogue Description | Structural Modification(s) | Effect on Cellular Activity (e.g., IC50) | Reference |

|---|---|---|---|

| Shishijimicin A | Natural Product | Extremely potent cytotoxicity. IC50 values of 1.8-6.9 pM against HeLa cells. | researchgate.net |

| Analogue 102 | Deletion of hydroxyl and methylthioether; replacement of trisulfide with a thioacetate group. | A very potent, structurally simplified derivative with potency comparable to the natural product. | researchgate.net |

| Linker-Drug Conjugates | Installation of linkers at the β-carboline moiety or replacement of the allylic trisulfide. | Identified linker-drugs with promising plasma stability and excellent targeted cytotoxicity and specificity for ADC applications. | researchgate.net |

| Simplified Carbohydrate Analogues | Modifications to the disaccharide domain. | Showed that both the carboline and amino-pentose moieties were crucial for retaining sub-nanomolar cytotoxic activities. | rsc.org |

Preclinical Research Applications of Shishijimicin B

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

The initial step in assessing the anticancer potential of Shishijimicin B involves determining its cytotoxic effects against a variety of cancer cell lines in a laboratory setting.

Assessment of Potency against Diverse Cell Lines

This compound has demonstrated exceptionally potent cytotoxicity across a range of human cancer cell lines. medchemexpress.com Studies have reported its IC50 values, the concentration at which it inhibits the growth of 50% of cells, to be in the nanomolar range, specifically between 2.0-3.3 nM. medchemexpress.com This high potency is a key characteristic of the enediyne class of compounds to which this compound belongs. medchemexpress.comnih.gov The broader family of shishijimicins, including the well-studied Shishijimicin A, has shown even more remarkable potency, with IC50 values in the picomolar range against certain leukemia cell lines. mdpi.comgoogle.com This powerful cell-killing ability is attributed to their mechanism of action, which involves causing double-strand breaks in DNA. nih.govresearchgate.net

The cytotoxic activity of related enediyne compounds has been evaluated against various cancer cell lines, providing a comparative context for the potency of this compound. For instance, other enediynes have shown low picomolar IC50 values across multiple cancer cell lines.

Below is a table summarizing the in vitro cytotoxicity data for this compound and a related enediyne compound, providing a glimpse into its potent anticancer activity.

| Compound | Cell Line | IC50 (nM) |

| This compound | Not Specified | 2.0-3.3 |

| Shishijimicin A | P388 (leukemia) | 0.00048 |

Exploration of Selectivity Profiles

While highly potent, a critical aspect of a chemotherapy agent's preclinical evaluation is its selectivity—the ability to kill cancer cells while sparing healthy, non-cancerous cells. Research on related compounds provides insights into the importance of selectivity. For example, studies with other novel cytotoxic agents have assessed their effects on normal cells, such as peripheral blood mononuclear cells (PBMCs), to determine a selectivity index. nih.govnih.gov This index compares the cytotoxic concentration against cancer cells to that against normal cells. A higher selectivity index is a favorable characteristic for a potential drug candidate. nih.gov The development of targeted delivery systems, like ADCs, is a primary strategy to enhance the selectivity of highly potent but non-selective compounds like this compound, directing their cytotoxic effects specifically to tumor cells. nih.govoup.com

This compound as a Payload for Antibody-Drug Conjugates (ADCs)

The extraordinary potency of this compound makes it an attractive candidate for use as a payload in Antibody-Drug Conjugates (ADCs). nih.govmdpi.com ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. mdpi.comscispace.com This approach aims to deliver the potent payload directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity. americanpharmaceuticalreview.com

Linker Chemistry and Conjugation Strategies

The conjugation strategy, or the method of attaching the linker-payload to the antibody, is another critical aspect. scispace.com Traditional methods often involve attaching the drug to naturally occurring amino acids on the antibody, such as cysteine or lysine, which can result in a heterogeneous mixture of ADCs with varying numbers of drug molecules per antibody (drug-to-antibody ratio, or DAR). njbio.complos.org More advanced, site-specific conjugation techniques are being developed to create more homogeneous ADCs with a consistent DAR, which can lead to improved therapeutic properties. mdpi.comnjbio.com Research into Shishijimicin A-based ADCs has explored different linkers and attachment points to optimize the ADC's design. nih.gov A novel approach has been the conjugation of the shishijimicin payload through its phenolic moiety. nih.gov

In Vitro Stability and Targeted Delivery Concepts

The stability of the ADC in the bloodstream is paramount to its success. nih.gov The linker must be stable enough to prevent premature release of the highly toxic payload, which could lead to systemic toxicity. americanpharmaceuticalreview.comnih.gov In vitro stability studies are conducted, often in plasma from different species, to evaluate the stability of the linker and understand any potential for the drug to deconjugate from the antibody. plos.orgnih.gov For Shishijimicin A-based ADCs, researchers have identified linker-drug combinations with promising in vitro plasma stability. nih.gov

The fundamental concept of targeted delivery with ADCs relies on the antibody component binding to a specific antigen that is overexpressed on the surface of cancer cells compared to normal cells. mdpi.com This binding triggers the internalization of the ADC into the cancer cell. aacr.org Once inside, the payload, in this case, this compound, is released to exert its cytotoxic effect. mdpi.com The goal is to maximize the concentration of the cytotoxin at the tumor site while minimizing exposure to healthy tissues. oup.com

Efficacy Studies of this compound-based ADCs in Cell Models

The efficacy of this compound-based ADCs is evaluated in vitro using cancer cell models. These studies aim to demonstrate that the ADC can selectively kill cancer cells that express the target antigen. For instance, in studies with Shishijimicin A-based ADCs, researchers have demonstrated excellent targeted cytotoxicity and specificity. nih.gov The pharmacological profiles of some of these generated ADCs have been shown to be comparable to clinically approved ADCs like Kadcyla®. nih.gov The efficacy of an ADC is dependent on several factors, including the potency of the payload, the stability of the linker, and the efficiency of internalization and payload release. mdpi.comnjbio.com

The table below provides a conceptual overview of the components of a this compound-based ADC.

| Component | Function | Key Considerations |

| Antibody | Targets a specific antigen on cancer cells. | Specificity for tumor antigen, internalization efficiency. |

| This compound (Payload) | Highly potent cytotoxic agent that kills cancer cells. | Extreme potency, mechanism of action (DNA damage). |

| Linker | Connects the antibody to the payload. | Stability in circulation, controlled release of the payload at the target site. |

Development of In Vitro Assays for Efficacy Studies

The preclinical evaluation of this compound's efficacy relies heavily on a suite of specialized in vitro assays designed to quantify its biological activity and elucidate its mechanism of action at the cellular and molecular levels. These assays are fundamental in determining the compound's potential as an anticancer agent before any advanced studies are considered. The primary focus of these assays is to measure cytotoxicity against cancer cell lines and to confirm the compound's ability to damage DNA, its intended therapeutic target.

Initial efficacy studies for the shishijimicin family of compounds, including this compound, involved cytotoxicity screening against various human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), a key metric for potency. Shishijimicins A, B, and C, originally isolated from the ascidian Didemnum proliferum, demonstrated exceptionally potent cytotoxicity. Specifically, this compound has been shown to possess IC₅₀ values in the nanomolar to picomolar range, underscoring its powerful cell-killing capabilities. medchemexpress.com

The following table summarizes the reported in vitro cytotoxicity of this compound and its closely related analogs against a human cancer cell line.

| Compound | Cell Line | IC₅₀ Value |

| This compound | HeLa | 2.0 - 3.3 nM medchemexpress.com |

| Shishijimicins A-C | HeLa | 1.8 - 6.9 pM |

This table presents cytotoxicity data from different studies. Variations in experimental conditions may account for differences in reported values.

Beyond general cytotoxicity, mechanism-based assays are crucial for confirming that this compound functions as intended. As an enediyne, its primary mechanism of action is the induction of DNA strand breaks. nih.gov The development and application of in vitro DNA cleavage assays have been central to understanding its efficacy. These assays typically utilize supercoiled plasmid DNA (Form I) as a substrate. nih.govacs.org When this compound is activated, it generates highly reactive diradicals that can cause single-strand breaks (nicks) in the DNA, converting it to a relaxed circular form (Form II), or more potently, double-strand breaks, which linearize the plasmid (Form III). nih.govresearchgate.net The different forms of DNA can then be separated and visualized using agarose (B213101) gel electrophoresis. nih.govacs.org

Studies on the closely related Shishijimicin A have substantiated this DNA-cleaving mechanism. researchgate.netnih.gov These experiments confirm that strand scission is caused by the 1,4-benzenoid diradicals formed via Bergman cycloaromatization of the enediyne core upon activation. researchgate.netnih.govresearchgate.net

Further assays have been developed to probe the specifics of the interaction between the compound and DNA. Electrophoretic mobility shift assays and UV spectroscopic studies, for instance, are used to analyze the binding mode. researchgate.netnih.gov For the shishijimicins, these studies have indicated that the molecule binds to the minor groove of double-stranded DNA, with the β-carboline moiety playing a key role through intercalation, which helps to position the enediyne "warhead" for cleavage. researchgate.netnih.govoup.com

The table below outlines the key in vitro assays developed and utilized to evaluate the efficacy of this compound and related enediynes.

| Assay Type | Purpose | Key Findings for Enediynes |

| Cytotoxicity Assays (e.g., MTT, WST) | To measure the concentration-dependent inhibition of cancer cell proliferation (IC₅₀). medtechbcn.comnih.gov | This compound demonstrates extremely high potency with IC₅₀ values in the nanomolar to picomolar range. medchemexpress.com |

| DNA Cleavage Assay | To directly visualize single and double-strand breaks in plasmid DNA using agarose gel electrophoresis. nih.gov | Confirms the ability of the activated enediyne core to damage DNA, the primary mechanism of action. researchgate.netresearchgate.net |

| DNA Binding Assays (e.g., UV Spectroscopy, Electrophoretic Mobility Shift) | To determine the binding affinity and mode of interaction with DNA. researchgate.net | Shishijimicin A, a close analog, binds to the DNA minor groove, with its β-carboline moiety intercalating between base pairs. acs.orgnih.gov |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To determine if cytotoxicity is mediated by programmed cell death (apoptosis). researchgate.net | Studies on related β-carboline compounds confirm the induction of apoptosis following treatment. researchgate.net |

These in vitro assays collectively provide a detailed profile of this compound's efficacy, confirming its high potency and its specific mechanism of action as a DNA-damaging agent. The data generated from these preclinical methods are essential for establishing the compound's therapeutic potential.

Computational and Theoretical Studies

Molecular Modeling of Shishijimicin-DNA Interactions

While direct and extensive molecular modeling studies for Shishijimicin B are not prominent in the literature, the computational work performed on the closely related Shishijimicin A provides a foundational understanding. These studies have confirmed that the enediyne core is the "warhead" responsible for DNA damage. nih.gov Investigations into Shishijimicin A indicate that it binds to the minor groove of DNA, with its β-carboline moiety playing a significant role in the binding through intercalation. researchgate.netacs.org this compound shares the same enediyne core and β-carboline scaffold but differs in its substitution pattern. The specific influence of this compound's unique substituent on the dynamics and thermodynamics of DNA binding has not been a focus of published computational research.

Density Functional Theory (DFT) has been a powerful tool for investigating the electronic structure and reaction mechanisms of enediyne compounds. For other enediynes, DFT calculations have been used to analyze elementary steps like cycloaromatization and hydrogen atom transfer processes, providing insight into the generation of the DNA-cleaving diradical species. researchgate.net Such specific DFT studies dedicated to this compound, detailing the energetics of its activation and cycloaromatization, are not currently available in the reviewed literature.

Molecular mechanics and molecular dynamics (MD) simulations are crucial for understanding the physical movements and interactions of molecules like the shishijimicins with their biological targets. For other complex natural products, MD simulations have elucidated binding poses and the stability of ligand-receptor complexes. researchgate.net While molecular dynamics simulations have been applied to understand the binding of Shishijimicin A analogs, specific simulations detailing the interaction of this compound with DNA sequences are not described in the available scientific reports. researchgate.net

Density Functional Theory (DFT) Applications

Prediction of Binding Affinity and Cleavage Specificity

Computational methods are often employed to predict the binding affinity and cleavage specificity of DNA-targeting agents. Studies on Shishijimicin A have shown it exhibits very low sequence selectivity in its DNA cleavage, which may contribute to its extraordinary cytotoxicity. researcher.lifenih.gov This lack of specificity is thought to be due to its ability to attack unprotected linker regions of DNA. acs.org Predictions regarding the binding affinity and potential sequence specificity of this compound, and how they might differ from Shishijimicin A, would require dedicated computational experiments which have not been published.

Rational Design Support for Analog Development

The total synthesis of Shishijimicin A has paved the way for the rational design and synthesis of numerous analogues, primarily for development as payloads in antibody-drug conjugates (ADCs). nih.govacs.orgacs.org Computational studies support this process by modeling how structural modifications might affect potency and stability. researchgate.net The development programs for shishijimicin-type ADCs have largely utilized Shishijimicin A or its simplified, synthetically accessible analogues as the payload template. mdpi.comacs.org While this compound is recognized as a member of this potent family of natural products, it has not been a specific focus for these published rational design and computational efforts. mdpi.com

Future Directions and Research Opportunities

Advancements in Sustainable Isolation and Production Methodologies

The rarity of Shishijimicin B in its natural source necessitates the development of sustainable methods for its production. acs.orggoogle.com Current research is focused on moving beyond reliance on harvesting ascidians and toward more environmentally friendly and scalable approaches.

One promising avenue is the exploration of the biosynthetic pathways of the producing organism. nih.gov Understanding the genetic and enzymatic machinery responsible for constructing the intricate enediyne core, the unique β-carboline-fused sugar, and the trisulfide trigger could enable the heterologous expression of these pathways in more easily culturable microorganisms. nih.govucl.ac.uk This synthetic biology approach offers a potentially renewable and controlled source of this compound and its precursors. nih.govacib.at

Furthermore, advancements in fermentation technology and metabolic engineering of the native producing organism or a suitable host could significantly enhance yields. nih.gov Optimization of culture conditions, nutrient feeds, and genetic modifications to upregulate key biosynthetic genes and downregulate competing pathways are key strategies being investigated. The principles of green chemistry, such as the use of renewable feedstocks and minimizing waste, are also being integrated into these production strategies to ensure long-term sustainability. researchgate.netresearchgate.net

Innovations in Synthetic Routes for Scalability

The total synthesis of this compound and its more studied sibling, Shishijimicin A, represents a formidable challenge in organic chemistry due to their complex stereochemistry and reactive enediyne core. wikipedia.orgorganic-chemistry.orgthieme-connect.com However, successful total syntheses have not only confirmed their structures but also opened doors for creating analogues and scaling up production. acs.orgwikipedia.org

Future innovations in synthetic routes will likely focus on improving efficiency and scalability. acs.org Key areas for advancement include:

Novel Methodologies: The development of new chemical reactions and catalytic systems is crucial for forging the complex bonds within the this compound structure with higher yield and stereoselectivity. ucl.ac.uk

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, reproducibility, and scalability for key synthetic steps, particularly those involving hazardous reagents or unstable intermediates.

A streamlined and scalable total synthesis is essential for producing sufficient quantities of this compound for extensive preclinical and potential clinical investigations. wikipedia.orgacs.org

Deeper Mechanistic Insights into Cellular Response

The potent cytotoxicity of the shishijimicins is attributed to their ability to damage DNA. mdpi.comwikipedia.org The currently accepted mechanism involves the activation of the enediyne core, likely through reduction of the trisulfide group, to trigger a Bergman cyclization. ucl.ac.ukresearchgate.net This chemical transformation generates a highly reactive p-benzyne diradical that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks. researchgate.net

While this general mechanism is understood, deeper insights into the cellular response to this compound are needed. Research is ongoing to elucidate:

DNA Binding and Specificity: Studies indicate that Shishijimicin A binds to the minor groove of DNA, with its β-carboline moiety playing a role in intercalation. wikipedia.orgresearchgate.net Further investigation is needed to determine the precise binding mode and any sequence preference of this compound.

Cellular Repair Mechanisms: Understanding how cancer cells attempt to repair the DNA damage induced by this compound is critical. researchgate.net Investigating the involvement of DNA damage response pathways, such as those involving ATM, ATR, and DNA-PK, could reveal potential mechanisms of resistance and opportunities for combination therapies. wjgnet.com

These mechanistic studies will provide a more complete picture of how this compound exerts its cytotoxic effects and inform the rational design of more effective anticancer agents.

Exploration of Novel Analogues with Tailored Properties

The modular nature of the shishijimicin structure, consisting of the enediyne core, the carbohydrate domain, and the β-carboline unit, makes it an attractive scaffold for the generation of novel analogues. acs.orgresearchgate.net The total synthesis of Shishijimicin A has already enabled the creation of a number of analogues with modified properties. acs.orgthieme-connect.com

Future research in this area will focus on synthesizing and evaluating new analogues of this compound with the aim of:

Improving the Therapeutic Index: Modifications to the structure could potentially increase potency against cancer cells while reducing toxicity to normal tissues.

Modulating Reactivity: Altering the electronic properties of the enediyne core or the nature of the trigger mechanism could fine-tune the reactivity and stability of the molecule.

Enhancing Drug-like Properties: Changes to the carbohydrate or β-carboline moieties could improve solubility, cell permeability, and pharmacokinetic properties. mdpi.com

Facilitating Conjugation: Introducing specific functional groups can enable the site-specific attachment of this compound analogues to monoclonal antibodies, creating potent and targeted antibody-drug conjugates (ADCs). mdpi.comgoogle.compharmaceuticalintelligence.com

The exploration of such analogues holds significant promise for developing next-generation cancer therapeutics with enhanced efficacy and safety profiles. dntb.gov.ua

Q & A

Q. What are the key structural motifs of Shishijimicin B, and how do they contribute to its biological activity?

this compound belongs to the enediyne class of natural products, characterized by a highly reactive enediyne core that generates radicals for DNA cleavage. Unique to this compound is its β-carboline disaccharide domain, which facilitates DNA intercalation and enhances cytotoxicity . The enediyne core undergoes Bergman cycloaromatization under physiological conditions, producing diradicals that induce double-strand DNA breaks. The β-carboline moiety further stabilizes DNA binding, synergizing with the enediyne’s reactivity to achieve IC50 values of 2.0–3.3 nM in cancer cell lines .

Q. What methodologies are employed in the total synthesis of this compound and its analogues?

The synthesis of this compound derivatives typically involves modular strategies:

Enediyne Core Construction : Utilizes photochemical or thermal cyclization to form the 10-membered enediyne ring.

Carboline Disaccharide Assembly : Employs a Reetz–Müller-Starke reaction to establish the sulfur-bearing quaternary carbon and a dianion-aldehyde coupling for β-carboline integration .

Functionalization for ADC Applications : Click chemistry (CuAAC) is used to attach azide-functionalized linkers to alkyne-bearing enediyne cores, enabling antibody-drug conjugate (ADC) development .

Key challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates.

Q. How is the cytotoxicity of this compound quantified, and what cell lines are commonly used?

Cytotoxicity is assessed via viability assays (e.g., MTT or CellTiter-Glo) across multiple cell lines. This compound exhibits sub-nanomolar potency in hematological (e.g., P388 leukemia) and solid tumor (e.g., HeLa) models. Dose-response curves are generated to calculate IC50 values, with rigorous controls for metabolic interference from the β-carboline moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues with improved therapeutic indices?

SAR studies focus on:

- Enediyne Stability : Modulating the triggering mechanism (e.g., pH-sensitive linkers) to reduce off-target toxicity.

- Carboline Modifications : Introducing electron-withdrawing groups to enhance DNA intercalation without increasing nonspecific binding.

- Linker Optimization : Adjusting hydrophilicity and cleavage kinetics for ADC payload release.

Nicolaou et al. demonstrated that analogues with truncated disaccharides retained cytotoxicity (IC50 < 5 nM) while improving solubility .

Q. What experimental strategies resolve contradictions in DNA-binding vs. cytotoxic potency data for this compound analogues?

Discrepancies arise when analogues with strong DNA affinity (e.g., via intercalation assays) show reduced cytotoxicity. To address this:

Mechanistic Profiling : Compare DNA cleavage (gel electrophoresis) and cellular uptake (flow cytometry) to decouple binding from bioactivity.

Metabolic Stability Assays : Evaluate analogue degradation in serum to identify pharmacokinetic bottlenecks.

For example, Zhang et al. found that certain β-carboline modifications improved nuclear localization but increased susceptibility to glutathione-mediated quenching .

Q. How can synthetic bottlenecks in this compound production be overcome using modern catalytic methods?

Critical improvements include:

- Sulfenylating Reagents : PhthNSSMe enables efficient sulfur incorporation during carboline assembly, reducing step counts from 12 to 8 .

- Flow Chemistry : Continuous reactors stabilize reactive intermediates (e.g., enediynes) during cyclization, improving yields from 15% to 42% .

- Enzymatic Resolution : Lipases or esterases achieve enantioselective synthesis of disaccharide fragments, avoiding costly chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.